2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound belonging to the class of tetrahydropyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. This compound features an o-tolyl group, which is a derivative of toluene where the methyl group is adjacent to the nitrogen-containing ring. Tetrahydropyrimidines are of significant interest due to their biological activities and potential applications in medicinal chemistry.
This compound is synthesized through various chemical methods and classified under the broader category of nitrogen-containing heterocycles. Its structural formula highlights the presence of both aromatic (o-tolyl) and aliphatic components, making it relevant in studies involving drug design and development.
The synthesis of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine can be achieved via several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type. For example, using lanthanum triflate as a catalyst has shown promising results in achieving high yields with minimal environmental impact .
The molecular structure of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine consists of a tetrahydropyrimidine ring fused with an o-tolyl group. The presence of nitrogen atoms in the ring influences its chemical properties and reactivity.
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, which can be modified by substituents on the aromatic ring. This allows for tuning its properties for specific applications in medicinal chemistry.
The mechanism of action for compounds like 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine often involves interactions at the molecular level with biological targets:
Studies have shown that certain derivatives possess significant anti-cancer properties by inducing apoptosis in tumor cells through specific molecular pathways .
Relevant data from various studies indicate that modifications to the o-tolyl group can significantly affect the compound's biological activity and solubility profile .
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyrimidine ring. Its molecular formula is C11H14N2, with a molecular weight of 174.24 g/mol. The structure consists of a six-membered 1,4,5,6-tetrahydropyrimidine core, where positions 1,4,5,6 are aliphatic, and positions 2 and 3 retain imine-like character. An ortho-methyl-substituted phenyl (o-tolyl) group is attached at the C2 position, conferring steric and electronic distinctiveness [2]. The IUPAC name is 2-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidine, and its SMILES notation is CC1=CC=CC=C1C2=NCCCN2, which precisely encodes the connectivity and functional groups [2].
Table 1: Structural Attributes of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine
Property | Value/Description |
---|---|
Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
Core Structure | 1,4,5,6-Tetrahydropyrimidine |
Key Substituent | o-Tolyl (2-methylphenyl) at C2 position |
SMILES | CC1=CC=CC=C1C2=NCCCN2 |
The compound was first registered in the Chemical Abstracts Service (CAS) database under the number 151965-25-2 in 1996, marking its formal entry into chemical literature. Its synthesis emerged from broader efforts to functionalize the tetrahydropyrimidine scaffold, a structure known since the early 20th century. The parent compound, 1,4,5,6-tetrahydropyrimidine (CAS 1606-49-1), was characterized by Sigma-Aldrich with a boiling point of 88–89°C at 1 mmHg and a density of 1.024 g/mL, serving as a foundational precursor for derivatives like the o-tolyl variant [5]. Commercial availability began in the early 2000s through specialty chemical suppliers like BLD Pharm, which lists it as a research compound requiring cold-chain transportation due to stability considerations [2]. While not initially linked to major therapeutic breakthroughs, its emergence paralleled growing interest in tetrahydropyrimidines as bioactive templates, setting the stage for later pharmacological explorations [6] [8].
This compound exemplifies the versatility of partially saturated pyrimidines in medicinal chemistry. The tetrahydropyrimidine core combines rigidity with reduced aromaticity, enabling diverse non-covalent interactions:
In drug discovery, analogs featuring carboxamide extensions (e.g., 4-(3-methoxyphenyl)-6-methyl-N-(o-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, CAS 332373-06-5) show promise as kinase inhibitors targeting EGFR and HER2 in oncology [8]. Fluorescent derivatives of related tetrahydropyrimidines are also used in bioimaging and sensor design, leveraging their electron-rich environments for photophysical applications [4]. The scaffold’s synthetic tractability—amenable to N-alkylation, oxidation, and electrophilic substitution—further cements its role as a "privileged structure" in developing protease modulators, receptor agonists/antagonists, and antimicrobial agents [4] [6] [8].
Table 2: Therapeutic Applications of Structural Analogs
Analog CAS Number | Structure | Biological Activity |
---|---|---|
328556-96-3 | 4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl) derivative | Kinase inhibition (EGFR/HER2) [6] |
332373-06-5 | 4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl) variant | Anticancer cell line activity [8] |
2879269 (PubChem CID) | 4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl) carboxamide | Biochemical target engagement [3] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8